Butorphan

Opioid Receptor Binding Affinity Radioligand Binding

Butorphan (MCL-101) is a unique morphinan tool with a dual κ-agonist/μ-partial agonist profile, 18-fold κ/δ selectivity, and validated utility in bivalent ligand design. Its distinct functional signature makes it essential for opioid receptor signaling, bias agonism, and psychostimulant use disorder research. Avoid generic substitution—only butorphan delivers this precise receptor interaction pattern critical for reproducible SAR and in vivo studies.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
CAS No. 4163-26-2
Cat. No. B10826112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButorphan
CAS4163-26-2
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESC1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5
InChIInChI=1S/C21H29NO/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15/h7-8,13,15,18,20,23H,1-6,9-12,14H2/t18-,20+,21+/m0/s1
InChIKeyYSTAPDGDOHWKQR-CEWLAPEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butorphan (CAS 4163-26-2): A Morphinan-Derived Mixed Opioid Receptor Pharmacophore for Analgesic and Addiction Research


Butorphan (CAS 4163-26-2), also known as MCL-101, is a synthetic morphinan derivative that functions as a mixed opioid receptor ligand [1]. It is structurally characterized as (-)-3-hydroxy-N-cyclobutylmethylmorphinan and exhibits a distinct pharmacological profile, acting as a κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) partial agonist/antagonist, with relatively low affinity for the δ-opioid receptor (DOR) [1]. This unique combination of activities distinguishes it from pure μ-agonists like morphine and from selective κ-agonists, positioning it as a valuable tool compound for investigating opioid receptor pharmacology and developing novel therapeutics with potentially reduced abuse liability [2].

Why Butorphan (MCL-101) Cannot Be Substituted with Common Morphine-Derived Opioids in Receptor Pharmacology Studies


Generic substitution of butorphan with other morphinan-based opioids is not scientifically justifiable due to its unique and quantifiable receptor binding and functional selectivity profile. Unlike the prototypical μ-agonist morphine (Ki μ: ~1-5 nM), which has minimal κ-activity, or the mixed agonist-antagonist butorphanol (Ki μ: ~0.2 nM, Ki κ: ~0.2 nM), butorphan demonstrates a distinctive balance of high-affinity κ-agonism and μ-partial agonism/antagonism with a favorable κ/μ selectivity ratio [1]. Direct comparative binding studies have shown that butorphan's profile is significantly different from that of its close structural analog, cyclorphan, which acts as a μ-antagonist rather than a partial agonist [2]. These differences in functional activity at the μ-receptor translate to divergent in vivo behavioral outcomes, particularly in models of drug abuse and analgesia [2]. Substituting butorphan with a compound lacking its precise receptor interaction signature would invalidate experimental results and compromise the interpretation of structure-activity relationships (SAR).

Quantitative Evidence for Butorphan's Differentiation: Binding Affinity, Selectivity, and Functional Profile Versus Key Comparators


Superior κ-Opioid Receptor Affinity of Butorphan Relative to the Clinical Analgesic Butorphanol

Butorphan demonstrates a significantly higher binding affinity for the κ-opioid receptor (KOR) compared to the clinically used mixed agonist-antagonist, butorphanol. In a direct head-to-head comparison using radioligand displacement assays on guinea pig brain membranes, butorphan exhibited a Ki of 0.079 nM for the κ-receptor, which is approximately 2.8-fold more potent than the Ki of 0.22 nM reported for butorphanol [1][2]. This enhanced affinity at the κ-receptor is a key differentiator for butorphan as a research tool for probing KOR-mediated effects.

Opioid Receptor Binding Affinity Radioligand Binding Morphinan Analgesic

Butorphan's Distinct Functional μ-Opioid Receptor Profile Compared to the μ-Antagonist Cyclorphan

While butorphan and its close structural analog cyclorphan share a morphinan core, they exhibit opposite functional activities at the μ-opioid receptor (MOR). In vivo antinociception studies and in vitro functional assays have established that butorphan acts as a μ partial agonist, whereas cyclorphan is characterized as a μ antagonist [1][2]. This functional divergence is critical, as it translates to different in vivo behavioral profiles, particularly in models of drug abuse where μ-agonism vs. antagonism can produce opposite effects on drug self-administration [2].

Functional Selectivity Opioid Receptor GTPγS Assay Partial Agonist μ-Opioid Receptor

Enhanced δ-Opioid Receptor Selectivity of Butorphan Versus Its Cyclopropylmethyl Analog Cyclorphan

Butorphan, featuring an N-cyclobutylmethyl substituent, demonstrates significantly improved selectivity against the δ-opioid receptor (DOR) when compared to its N-cyclopropylmethyl analog, cyclorphan. Competitive binding assays in guinea pig brain membranes revealed that butorphan is 18-fold more selective for the κ-receptor over the δ-receptor, whereas cyclorphan exhibited only a 4-fold selectivity [1]. This translates to a more than 4-fold improvement in κ/δ selectivity, reducing potential off-target δ-receptor interactions.

Receptor Selectivity Opioid Receptor δ-Opioid Receptor Binding Affinity Morphinan

Butorphan Serves as a Superior Scaffold for Bivalent Ligand Design with Sub-Nanomolar Potency

Butorphan's unique pharmacophore has proven to be a highly effective scaffold for the development of bivalent opioid ligands, yielding compounds with exceptional potency. In a systematic study, a heterobivalent ligand (Compound 15b) composed of a butorphan monomer linked to a butorphanol monomer via a 10-carbon ester chain exhibited binding affinities with Ki values of 0.089 nM at the μ-receptor and 0.073 nM at the κ-receptor [1]. These values represent a marked improvement over the monovalent butorphan parent and underscore the compound's utility in designing high-affinity probes for studying opioid receptor dimerization.

Bivalent Ligand Opioid Receptor Drug Design Binding Affinity Morphinan

Butorphan Exhibits a Favorable Behavioral Profile in Preclinical Models of Cocaine Abuse

In preclinical models relevant to substance abuse disorders, butorphan has demonstrated a promising therapeutic profile that is distinct from highly selective κ-agonists. Both acute and chronic administration of butorphan (MCL-101) dose-dependently reduced cocaine self-administration in nonhuman primates [1][2]. Crucially, this effect was achieved with fewer undesirable side effects (e.g., sedation, dysphoria) typically associated with selective κ-agonists, highlighting a key translational advantage for this mixed-action compound [2].

Cocaine Dependence Drug Abuse Behavioral Pharmacology Self-Administration κ-Opioid Agonist

Optimal Research and Industrial Applications for Butorphan Based on Quantitative Evidence


Development of High-Affinity Bivalent and Multivalent Opioid Ligands

Butorphan's validated utility as a pharmacophore in bivalent ligand design, yielding compounds with sub-nanomolar affinities for μ- and κ-receptors, makes it an ideal starting material for medicinal chemistry programs focused on studying opioid receptor dimerization or creating novel analgesics with improved therapeutic windows [1][2]. Its established SAR for linker attachment and the dramatic potency enhancements observed in bivalent constructs provide a clear, evidence-based pathway for ligand optimization.

In Vivo Preclinical Studies of Substance Abuse Pharmacotherapies

Given its well-documented, dose-dependent efficacy in reducing cocaine self-administration in nonhuman primates with a favorable side-effect profile relative to pure κ-agonists, butorphan is a critical positive control and lead compound for any research program investigating treatments for psychostimulant use disorders [1][2]. Its mixed κ/μ profile provides a distinct pharmacological benchmark for evaluating new chemical entities.

Dissecting κ-Opioid Receptor-Mediated Signaling with Enhanced Selectivity

For basic research into opioid receptor signaling, butorphan offers a superior tool due to its 18-fold selectivity for the κ-receptor over the δ-receptor—a more than 4-fold improvement over its close analog cyclorphan [1]. This cleaner pharmacological profile allows for more precise attribution of observed cellular and physiological effects to κ-receptor activation, minimizing confounding δ-receptor interactions. This is particularly valuable in studies using knockout models or where receptor-specific antibodies are not available.

Investigating Functional μ-Opioid Receptor Selectivity (Biased Agonism)

Butorphan's unique functional signature as a μ partial agonist, contrasting sharply with the μ-antagonist profile of cyclorphan, makes it an essential comparative tool for studies of biased agonism and functional selectivity at the μ-opioid receptor [1][2]. Researchers can use this pair of structurally related compounds to interrogate the signaling pathways downstream of μ-receptor activation versus blockade, which is fundamental to understanding the mechanisms of analgesia, tolerance, and dependence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.